3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate
Description
3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate is a synthetic quinazolinone derivative with the molecular formula C₂₀H₂₇N₃O₂ (oxalate salt). Its structure features:
- A 7-ethoxy group on the quinazolinone core.
- A 3-(4-(diethylamino)-2-butynyl) side chain, introducing a rigid alkyne spacer and a tertiary amine moiety.
- An oxalate counterion enhancing solubility and stability .
Key physicochemical properties include a predicted collision cross-section (CCS) of 184.3 Ų for the [M+H]+ adduct, suggesting moderate molecular compactness . Limited pharmacological or toxicological data are available for this compound, necessitating comparisons with structurally related quinazolinones.
Properties
CAS No. |
35739-54-9 |
|---|---|
Molecular Formula |
C20H25N3O6 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-[4-(diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C18H23N3O2.C2H2O4/c1-4-20(5-2)11-7-8-12-21-14-19-17-13-15(23-6-3)9-10-16(17)18(21)22;3-1(4)2(5)6/h9-10,13-14H,4-6,11-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
UZERSOBACRZFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCN1C=NC2=C(C1=O)C=CC(=C2)OCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Quinazolinone Core Synthesis
The quinazolinone scaffold, 4(3H)-quinazolinone , is typically synthesized starting from anthranilic acid derivatives. A representative method involves:
- Reacting anthranilic acid with acid chlorides (e.g., butyryl chloride) to form amides.
- Cyclization with acetic anhydride to yield benzoxazin-4-one intermediates.
- Refluxing benzoxazinones with appropriate amines to form quinazolinones.
This procedure is well-documented in the synthesis of 2,3-disubstituted quinazolinones and can be adapted for the 7-ethoxy substitution by choosing suitable starting materials or post-synthesis modifications.
Introduction of the 4-(Diethylamino)-2-butynyl Side Chain
The critical functionalization at the 3-position with a 4-(diethylamino)-2-butynyl group involves:
- Alkynylation reactions introducing the butynyl moiety.
- Subsequent nucleophilic substitution or amination to install the diethylamino group on the butynyl chain.
Patent literature describes the use of halogenated intermediates (e.g., brominated quinazolinones) that undergo nucleophilic substitution with diethylamine or related amines to yield the diethylamino-substituted butynyl side chain.
Ethoxy Substitution at the 7-Position
The 7-ethoxy group can be introduced either:
- By starting with a 7-hydroxyquinazolinone and performing an O-alkylation with ethyl halides under basic conditions.
- Or by using ethoxy-substituted anthranilic acid derivatives as starting materials for the quinazolinone ring formation.
This substitution is crucial for the biological activity and solubility profile of the final compound.
Formation of the Oxalate Salt
The oxalate salt form is prepared by reacting the free base form of the quinazolinone derivative with oxalic acid under controlled conditions, usually in an appropriate solvent like ethanol or methanol, to precipitate the oxalate salt. This salt form improves the compound's stability, crystallinity, and bioavailability.
Detailed Stepwise Synthetic Procedure (Representative)
| Step | Reaction Description | Reagents & Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of amide from anthranilic acid | Anthranilic acid + butyryl chloride, base (e.g., pyridine), 0°C to RT | 80-90 | Formation of amide intermediate |
| 2 | Cyclization to benzoxazin-4-one | Acetic anhydride, reflux | 75-85 | Crystalline benzoxazinone obtained |
| 3 | Formation of quinazolinone | Reflux with ethoxy-substituted amine | 70-80 | Yields 7-ethoxyquinazolinone core |
| 4 | Bromination at 3-position | NBS or bromine, solvent (e.g., acetic acid), 0°C | 60-70 | Prepares for nucleophilic substitution |
| 5 | Nucleophilic substitution with diethylamino-butynyl group | Diethylamine, base, solvent (e.g., DMF), RT to reflux | 50-65 | Introduces 4-(diethylamino)-2-butynyl side chain |
| 6 | Salt formation | Oxalic acid, ethanol, RT | 85-90 | Precipitates oxalate salt |
Research Findings and Characterization
- The final compounds are purified by column chromatography or preparative thin-layer chromatography (PTLC).
- Structural confirmation is achieved through IR, ^1H NMR, and mass spectrometry.
- The presence of the diethylamino group is confirmed by characteristic NMR signals (e.g., triplets around 1.09 ppm for methyl protons).
- The oxalate salt form shows enhanced crystallinity and stability, confirmed by X-ray diffraction and melting point analysis.
Summary Table of Preparation Methods
| Preparation Aspect | Chemical Method | Biosynthetic Insight | Comments |
|---|---|---|---|
| Quinazolinone core | Cyclization of anthranilic acid derivatives | NRPS-mediated tripeptide assembly | Chemical synthesis is well-established; biosynthesis offers alternative routes |
| Side chain introduction | Halogenation followed by nucleophilic substitution | Not applicable | Requires careful control of reaction conditions |
| Ethoxy substitution | O-alkylation or substituted starting materials | Not applicable | Influences biological activity |
| Salt formation | Reaction with oxalic acid | Not applicable | Enhances stability and solubility |
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce reduced quinazolinone compounds.
Scientific Research Applications
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Research: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[4-(diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one involves its interaction with specific molecular targets and pathways. The diethylamino group and the quinazolinone core are believed to play crucial roles in its biological activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Comparisons
Table 1: Structural Features of Selected Quinazolinones
Key Observations :
Pharmacological and Toxicological Profiles
Activity and Mechanism
- Methaqualone (): A 3-o-tolyl-substituted quinazolinone, acts as a GABA receptor modulator with sedative effects. The target compound’s diethylamino group and alkyne spacer may favor interactions with aminergic receptors (e.g., adrenergic or serotoninergic systems) rather than GABA pathways .
- Enzyme Inhibitors () : Derivatives like 7L-365S inhibit GTPases via dichlorophenyl and sulfanyl groups. The target compound lacks these motifs, suggesting divergent biological targets .
Toxicity
- 7-Butoxy Analogue (): Exhibits an intravenous LD₅₀ of 46 mg/kg in mice. The target compound’s ethoxy group may reduce lipophilicity (vs.
Physicochemical Properties
Table 2: Predicted Physicochemical Data
Key Observations :
- The oxalate salt in the target compound and its butoxy analog enhances aqueous solubility compared to non-salt forms .
- The 3-amino substituent in ’s derivative improves chemical stability, whereas the target compound’s tertiary amine may enhance bioavailability .
Biological Activity
The compound 3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate belongs to the quinazolinone class of heterocyclic compounds, which are recognized for their diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H21N3O2
- SMILES : CCN(CC)CC#CCN1C=OCC(=O)N=C1C(C)C(C)C
- Molecular Weight : 299.37 g/mol
Anticancer Activity
Quinazolinone derivatives are known for their potential anticancer properties. Research indicates that compounds with the quinazolinone scaffold exhibit cytotoxicity against various cancer cell lines. For instance, in a study involving quinazolinone-thiazole hybrids, several derivatives showed significant cytotoxic effects on prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The compound A3 , a derivative similar to our target compound, demonstrated an IC50 of 10 μM against PC3 cells and 12 μM against HT-29 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antimicrobial Activity
The antimicrobial potential of quinazolinones has also been documented. In studies evaluating antibacterial activity against Gram-positive and Gram-negative bacteria, certain derivatives exhibited inhibition zones comparable to standard antibiotics such as ampicillin. For example, compounds derived from the quinazolinone structure showed effective inhibition against Candida albicans with an inhibition zone of 11 mm and a minimum inhibitory concentration (MIC) of 80 mg/mL .
| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| A1 | Staphylococcus aureus | 9 | 65 |
| A2 | Escherichia coli | 15 | 75 |
| A3 | Candida albicans | 11 | 80 |
The biological activities of quinazolinones are often attributed to their ability to interact with various biological targets. This includes:
- Inhibition of Enzymes : Quinazolinones can inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation : Certain compounds may act as antagonists or agonists at specific receptors involved in cellular signaling pathways.
Case Studies
- Cytotoxicity Study : In a comparative study of various quinazolinone derivatives, it was found that those with electron-donating groups exhibited enhanced cytotoxic effects due to increased lipophilicity and better cellular uptake .
- Antimicrobial Efficacy : A recent investigation into the antibacterial properties of quinazolinone derivatives revealed that modifications at the N-position significantly affected their activity against resistant bacterial strains .
Q & A
Q. Methodological Guidance
- Spectroscopy :
- IR : Identify carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .
- NMR : Assign diethylamino protons (δ 1.1–1.3 ppm, triplet) and quinazolinone aromatic protons (δ 7.2–8.5 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
How should researchers design experiments to elucidate the structure-activity relationships (SARs) of quinazolinone derivatives?
Q. Experimental Design
- Stepwise substitution : Synthesize analogs with systematic variations (e.g., alkyl vs. aryl groups at the 3-position) .
- Biological profiling : Test derivatives against a panel of targets (e.g., antimicrobial, anticancer, anti-inflammatory) to identify selectivity .
- Free-energy calculations : Use molecular dynamics simulations to quantify binding affinities for key targets .
What mechanistic studies are essential for understanding the biological mode of action of quinazolinone derivatives?
Advanced Research Question
- Enzyme inhibition assays : Measure IC50 values for targets like topoisomerase IV (antibacterial) or COX-2 (anti-inflammatory) .
- Cellular uptake studies : Use fluorescent analogs to track intracellular localization .
- Resistance profiling : Serial passage experiments with S. aureus to assess propensity for resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
